tricopper;benzene-1,3,5-tricarboxylate;trihydrate
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Overview
Description
Copper,triaqua[m-[1,3,5-benzenetricarboxylato(3-)-kO1:kO1’]][m3-[1,3,5-benzenetricarboxylato(3-)-kO1:kO1’:kO3]]tri-, (Cu-Cu), also known as Cu-BTC, is a metal-organic framework (MOF) that has been synthesized for various applications . It is composed of copper ions and benzene-1,3,5-tricarboxylate (BTC) ligands .
Synthesis Analysis
The synthesis of Cu-BTC can be achieved through the reaction between copper and benzene-1,3,5-tricarboxylic (BTC) acid. The pH of the precursor solution can be adjusted to control the reaction and obtain millimeter-sized crystals of two different coordination compounds .Molecular Structure Analysis
In methanol, a mixture of 1D structure Cu-BTC and micropillars structure Cu(BTC).3H2O is obtained. The 1D structure Cu-BTC has a plate shape and a small specific surface area of 21 m2/g. In ethanol, the 3D structure Cu-BTC (Cu3(BTC)2) is successfully synthesized. The obtained material has a cubic shape of size from 50 nm to 500 nm and a much better specific surface area of 620 m2/g .Chemical Reactions Analysis
The dynamic adsorption behavior of toluene on Cu-BTC was studied and compared with that of graphene oxide (GO) and reduced graphene oxide .Physical and Chemical Properties Analysis
Cu-BTC exhibits a high CO2 adsorption capacity of 3.6 mmol/g at standard conditions, and 1.6 mmol/g at more realistic conditions . The nature of the solvent strongly affects the phase structure, morphology, and specific surface area of the obtained material .Mechanism of Action
Future Directions
Properties
CAS No. |
222404-02-6 |
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Molecular Formula |
C18H12Cu3O15 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
tricopper;benzene-1,3,5-tricarboxylate;trihydrate |
InChI |
InChI=1S/2C9H6O6.3Cu.3H2O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2/q;;3*+2;;;/p-6 |
InChI Key |
WFVOGDIGRAGOPE-UHFFFAOYSA-H |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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